molecular formula C26H26N2O2 B7705829 N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No. B7705829
M. Wt: 398.5 g/mol
InChI Key: NMCJIERVOPAHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as CP-47,497, is a synthetic cannabinoid compound that has been extensively studied in scientific research. It was first synthesized in the 1980s as part of a series of compounds developed by Pfizer to investigate the structure-activity relationship of cannabinoids.

Mechanism of Action

N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide acts as a potent agonist of the CB1 receptor, which is the primary receptor for cannabinoids in the central nervous system. By binding to the CB1 receptor, N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide activates a signaling cascade that leads to the modulation of various neurotransmitter systems, including the release of dopamine, GABA, and glutamate. This modulation of neurotransmitter systems is responsible for the various physiological effects of cannabinoids, such as pain relief, appetite stimulation, and mood alteration.
Biochemical and physiological effects:
N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been shown to have potent analgesic effects, reducing pain sensitivity in various models of acute and chronic pain. It has also been shown to stimulate appetite and promote weight gain, making it a potential treatment for conditions such as cachexia and anorexia. Additionally, N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in laboratory experiments is its potency and selectivity for the CB1 receptor. This allows for precise manipulation of the endocannabinoid system and the study of its effects on various physiological processes. However, one limitation of using N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its synthetic nature, which may limit its relevance to natural cannabinoids found in the body. Additionally, its potency and selectivity may also lead to off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of interest is its potential as a treatment for various medical conditions, such as pain, inflammation, and appetite disorders. Another area of interest is its use as a tool to study the endocannabinoid system and its interactions with other neurotransmitter systems. Additionally, further research is needed to better understand the mechanisms of action of N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and its effects on various physiological processes.

Synthesis Methods

N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a tetrahydroquinoline ring system, followed by the introduction of a benzoyl group at the 4-position and a cyclopentyl group at the nitrogen atom. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been used extensively in scientific research as a tool to study the endocannabinoid system and the pharmacology of cannabinoids. It has been used to investigate the mechanisms of action of cannabinoids, including their effects on CB1 and CB2 receptors, as well as their interactions with other neurotransmitter systems. N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been used to study the role of the endocannabinoid system in various physiological processes, such as pain, inflammation, and appetite regulation.

properties

IUPAC Name

N-(4-ethylphenyl)-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2/c1-3-19-8-13-23(14-9-19)27-25(29)22-12-15-24-21(17-22)5-4-16-28(24)26(30)20-10-6-18(2)7-11-20/h6-15,17H,3-5,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCJIERVOPAHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.